![molecular formula C11H9N3O B2629993 4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine CAS No. 2201255-94-7](/img/structure/B2629993.png)
4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with a but-2-yn-1-yloxy substituent at the 4-position.
Vorbereitungsmethoden
The synthesis of 4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide in butanol . This reaction leads to the formation of pyrido[2,3-d]pyrimidine derivatives, which can then be further functionalized to introduce the but-2-yn-1-yloxy group.
Analyse Chemischer Reaktionen
4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the but-2-yn-1-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Mechanism of Action:
Research indicates that 4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine derivatives exhibit potent cytotoxicity against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in breast cancer cells (MCF-7) by activating key apoptotic pathways. One study reported that a derivative of this compound increased apoptosis by 58.29-fold compared to control, indicating its potential as a chemotherapeutic agent targeting PIM-1 kinase, which is implicated in cancer cell survival and proliferation .
Case Studies:
- Cytotoxicity Against Multiple Cancer Lines: A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and tested against MCF-7 (breast), PC-3 (prostate), and A-549 (lung) cancer cell lines. The results demonstrated significant cytotoxic effects, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .
- Structure-Activity Relationship Studies: The exploration of structure-activity relationships revealed that specific modifications to the pyrido[2,3-d]pyrimidine core could enhance anticancer activity. For example, certain derivatives were found to inhibit cyclin-dependent kinases (CDK4/6), leading to cell cycle arrest and apoptosis .
Other Pharmacological Activities
The versatility of this compound extends beyond anticancer properties. It has been studied for various other biological activities:
Antimicrobial Properties:
Pyrido[2,3-d]pyrimidine derivatives have shown promise as antimicrobial agents. Research has indicated that these compounds possess activity against a range of pathogens, including bacteria and fungi .
Anti-inflammatory Effects:
Some studies suggest that these compounds may exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .
Tyrosine Kinase Inhibition:
The compound has been identified as a tyrosine kinase inhibitor, which plays a crucial role in signaling pathways related to cell growth and differentiation. This inhibition can be particularly beneficial in targeting cancer cells that rely on these pathways for survival .
Summary of Key Findings
Wirkmechanismus
The mechanism of action of 4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity and blocking signal transduction pathways involved in cell proliferation . As a cyclin-dependent kinase inhibitor, it interferes with the cell cycle, leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine can be compared with other pyridopyrimidine derivatives such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor and cyclin-dependent kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and application.
Biologische Aktivität
4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its synthesis, cytotoxicity, and molecular mechanisms of action.
Synthesis
The synthesis of this compound involves several key steps that typically include the cyclization of appropriate precursors. Various synthetic routes have been explored to optimize yield and purity, including methods that utilize heterocyclic chemistry to introduce the pyrido[2,3-d]pyrimidine core.
Cytotoxicity
Recent studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidine exhibit potent cytotoxic effects against various cancer cell lines. For instance:
- Compound 4 (a derivative) showed an IC50 value of 0.57 μM against MCF-7 breast cancer cells and 1.13 μM against HepG2 liver cancer cells, indicating strong anticancer activity .
- The same compound induced apoptosis in MCF-7 cells by increasing total apoptosis rates to 36.14% , compared to 0.62% in untreated controls .
Compound | Cell Line | IC50 (μM) | Apoptosis Induction (%) |
---|---|---|---|
4 | MCF-7 | 0.57 | 36.14 |
4 | HepG2 | 1.13 | N/A |
6 | MDA-MB-231 | 0.420 | N/A |
The biological activity of this compound is attributed to its ability to inhibit specific kinases involved in cancer cell proliferation and survival:
- PIM-1 Kinase Inhibition : This compound has been identified as a potent inhibitor of PIM-1 kinase with an IC50 value of 11.4 nM , which is comparable to staurosporine (IC50 = 16.7 nM) . This inhibition leads to significant apoptosis in cancer cells.
Case Studies
Several case studies highlight the effectiveness of pyrido[2,3-d]pyrimidine derivatives in preclinical settings:
- Breast Cancer Study : In vitro studies on MCF-7 cells revealed that treatment with compound 4 resulted in cell cycle arrest at the G1 phase and activation of apoptotic pathways through both transcription-dependent and independent mechanisms .
- Colon Cancer Study : Another study evaluated the effects of various pyrido[2,3-d]pyrimidine derivatives on colon cancer cell lines (HT-29), demonstrating dose-dependent cytotoxicity and pro-apoptotic effects .
Eigenschaften
IUPAC Name |
4-but-2-ynoxypyrido[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-2-3-7-15-11-9-5-4-6-12-10(9)13-8-14-11/h4-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJVSRVXJANWFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=NC2=C1C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.